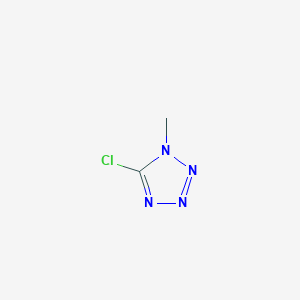

5-chloro-1-methyl-1H-1,2,3,4-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHZPUBHGIUESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608248 | |

| Record name | 5-Chloro-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-50-4 | |

| Record name | 5-Chloro-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Tetrazole Moiety in Heterocyclic Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a synthetic scaffold of considerable importance in multiple scientific disciplines. Its prominence stems from a unique combination of chemical and physical properties.

In medicinal chemistry, the tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid group. This mimicry is due to their comparable pKa values and planar structures, which allow the tetrazolate anion to engage in similar electrostatic interactions with biological receptors as a carboxylate group. This substitution can enhance a drug molecule's lipophilicity, allowing for better penetration of cell membranes, and can improve metabolic stability, leading to a longer duration of action. Consequently, the tetrazole moiety is a structural component in numerous approved pharmaceuticals with a broad spectrum of activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.

Beyond pharmaceuticals, the high nitrogen content of the tetrazole ring makes it a valuable component in the field of materials science. These nitrogen-rich compounds are known for their high heats of formation, leading to their investigation and use as energetic materials, such as explosives and rocket propellants. The primary decomposition product is typically dinitrogen (N₂), a non-toxic gas, which is an advantage for such applications.

Scope of Advanced Research Pertaining to Halogenated N Methyltetrazoles

Classical [3+2] Cycloaddition Reactions in Tetrazole Formation

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. This reaction involves the combination of a nitrile (-C≡N) and an azide (B81097) (N₃⁻) to form the five-membered tetrazole ring.

Azide-Nitrile Cycloaddition: Reaction Mechanisms and Pathways

The mechanism of the [3+2] cycloaddition between azides and nitriles to form tetrazoles has been a subject of considerable study. It is generally accepted that the reaction proceeds through a concerted pathway. In this mechanism, the azide and nitrile approach each other in a way that allows for the simultaneous formation of two new sigma bonds, leading directly to the tetrazole ring without the formation of a discrete intermediate.

However, depending on the nature of the reactants and the reaction conditions, a stepwise mechanism may also be operative. In a stepwise pathway, the reaction would initiate with the nucleophilic attack of the azide on the electrophilic carbon of the nitrile, forming a linear intermediate. This intermediate would then undergo cyclization to form the tetrazole ring. The presence of electron-withdrawing groups on the nitrile can enhance its electrophilicity, potentially favoring a stepwise mechanism.

Computational studies have provided further insights into these pathways, suggesting that the energy barrier between the concerted and stepwise mechanisms can be influenced by factors such as solvent polarity and the electronic properties of the substituents on both the azide and the nitrile.

Influence of Reaction Conditions on Product Yield and Selectivity

The outcome of the azide-nitrile cycloaddition is highly dependent on the reaction conditions. Key parameters that can be optimized to improve product yield and selectivity include temperature, solvent, and the choice of azide source.

Temperature: Higher temperatures are often required to overcome the activation energy of the cycloaddition, particularly for less reactive nitriles. However, elevated temperatures can also lead to the formation of side products and decomposition of the starting materials or the tetrazole product. Microwave irradiation has been successfully employed to accelerate the reaction and improve yields, often allowing for shorter reaction times and milder conditions compared to conventional heating.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used as they can effectively solvate the azide salt and facilitate the reaction. In some cases, the use of water as a solvent, particularly in the presence of certain catalysts, has been shown to be an effective and environmentally benign option.

Azide Source: While sodium azide is a common and inexpensive source of the azide anion, other azide sources can also be utilized. The use of hydrazoic acid (HN₃) is generally avoided due to its high toxicity and explosive nature. Organotin azides, such as tributyltin azide, have been used but their toxicity and the difficulty in removing tin byproducts are significant drawbacks. Trimethylsilyl (B98337) azide (TMSN₃) is another alternative that can be used under milder conditions.

Catalytic Strategies for Tetrazole Synthesis

To overcome the often harsh conditions required for the uncatalyzed azide-nitrile cycloaddition, various catalytic systems have been developed. These catalysts can activate the nitrile, making it more susceptible to nucleophilic attack by the azide, thereby allowing the reaction to proceed under milder conditions and with improved efficiency.

Homogeneous Catalysis for C-N Bond Formation in Tetrazoles

Homogeneous catalysts, which are soluble in the reaction medium, have been extensively investigated for tetrazole synthesis. Lewis acids are a prominent class of homogeneous catalysts for this transformation. Metal salts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and copper sulfate (B86663) (CuSO₄) can coordinate to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, facilitating the attack of the azide anion.

The table below summarizes some examples of homogeneous catalysts used in the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst | Nitrile Substrate | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| ZnCl₂ | Benzonitrile | NaN₃ | DMF | 120 | 85 |

| AlCl₃ | Acetonitrile | NaN₃ | Dioxane | 100 | 78 |

| CuSO₄·5H₂O | 4-Chlorobenzonitrile | NaN₃ | DMSO | 110 | 92 |

| Yb(OTf)₃ | Various amines | NaN₃, Triethyl orthoformate | MeCN | Reflux | Good to excellent |

Heterogeneous Catalysis and Supported Systems for Tetrazole Ring Construction

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recyclability. These catalysts typically consist of an active species immobilized on a solid support.

Examples of heterogeneous catalysts for tetrazole synthesis include metal oxides, supported metal nanoparticles, and functionalized polymers. For instance, zinc oxide (ZnO) has been shown to be an effective and reusable catalyst for the cycloaddition of nitriles and sodium azide. The solid nature of these catalysts simplifies the work-up procedure, as they can be removed by simple filtration.

The following table provides examples of heterogeneous catalytic systems for the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst | Nitrile Substrate | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| ZnO | Benzonitrile | NaN₃ | DMF | 130 | 90 |

| Fe₃O₄@SiO₂-NH₂-Cu(II) | Various nitriles | NaN₃ | H₂O | 100 | High |

| Montmorillonite K-10 | Acetonitrile | NaN₃ | Toluene | Reflux | 85 |

Nanomaterial-Based Catalysts in Tetrazole Synthesis

In recent years, nanomaterials have emerged as highly efficient catalysts for a variety of organic transformations, including tetrazole synthesis. The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites, leading to enhanced catalytic activity.

Copper-based nanoparticles, supported on various materials like silica (B1680970) or carbon, have also demonstrated excellent catalytic activity in the [3+2] cycloaddition reaction. The catalytic performance of these nanomaterials can be tuned by controlling their size, shape, and surface chemistry.

The table below showcases some examples of nanomaterial-based catalysts for the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst | Nitrile Substrate | Azide Source | Solvent | Temperature (°C) | Yield (%) |

| Fe₃O₄@SiO₂-TFA | Various nitriles | NaN₃ | EtOH | 80 | Excellent |

| Cu/AC/r-GO nanohybrid | Various nitriles | NaN₃ | H₂O/i-PrOH | Reflux | High |

| Pd-SMTU@boehmite | Benzonitriles | NaN₃ | PEG-400 | 120 | Up to 95 |

Mechanistic Investigations of Metal-Catalyzed Tetrazole Cycloadditions

The [3+2] cycloaddition of azides and nitriles is a fundamental method for synthesizing 5-substituted-1H-tetrazoles. The mechanism of this reaction, particularly when catalyzed by metals, has been a subject of detailed investigation to enhance efficiency and yield.

Metal catalysts, typically Lewis acids, play a crucial role in activating the nitrile substrate. Density functional theory (DFT) calculations have shown that the coordination of the nitrile to a metal ion, such as zinc(II), is the dominant factor in catalysis. This coordination significantly lowers the activation barrier for the nucleophilic attack by the azide ion. The activation of the nitrile by the catalyst is considered a key element for the rate enhancement of the azide-nitrile cycloaddition.

Zinc-Catalyzed Mechanism: In zinc-catalyzed reactions, the zinc ion acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile group. This polarization of the C≡N bond makes the carbon atom more electrophilic and susceptible to attack by the azide anion. The reaction then proceeds through a stepwise mechanism involving the formation of an open-chain intermediate which subsequently cyclizes to form the tetrazole ring. This process avoids the need for hydrazoic acid, making the synthesis safer, especially when conducted in water.

Copper-Catalyzed Mechanism: Copper catalysts are also widely employed. One proposed mechanism involves the in situ formation of a copper azide species. This species then undergoes a [3+2] cycloaddition with the nitrile. Alternatively, similar to zinc, the copper(II) species can activate the nitrile group through coordination, facilitating the subsequent attack by the azide ion.

Cobalt-Catalyzed Mechanism: Mechanistic studies on cobalt(II)-catalyzed cycloadditions have revealed the intermediacy of a cobalt(II) diazido complex. This complex has been isolated and structurally characterized, and it demonstrates good catalytic activity itself. It is proposed that the reaction involves either the initial coordination of the azide or the nitrile to the cobalt center, with evidence pointing towards the formation of the diazido intermediate as a key step.

The general mechanistic pathway for a metal-catalyzed cycloaddition can be summarized as follows:

Activation: The metal catalyst (Lewis acid) coordinates with the nitrile group, increasing its electrophilicity.

Nucleophilic Attack: An azide ion attacks the activated nitrile, leading to an intermediate.

Cyclization: The intermediate undergoes intramolecular cyclization to form the tetrazole ring coordinated to the metal.

Protonation/Release: Acidic workup protonates the tetrazole salt, releasing the final product and regenerating the catalyst.

| Catalyst Type | Proposed Role of Metal | Key Mechanistic Feature |

|---|---|---|

| Zinc (II) Salts | Lewis acid activation of the nitrile | Coordination to nitrile lowers the barrier for azide attack |

| Copper (I/II) Salts | Nitrile activation or in situ copper azide formation | Proceeds through a copper-azide or copper-nitrile complex |

| Cobalt (II) Complexes | Formation of an active diazido intermediate | Isolation of a catalytically active Co(II)-diazido species |

Green Chemistry Approaches in Tetrazole Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for tetrazole synthesis. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. researchgate.net

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. The synthesis of tetrazoles under these conditions is often facilitated by heterogeneous catalysts or microwave irradiation.

For instance, the [3+2] cycloaddition of nitriles with an ionic liquid azide source, [bmim]N3, has been successfully carried out using expanded perlite (B1173460) as a heterogeneous catalyst under solvent-free conditions. thieme-connect.com Similarly, chitosan-supported magnetic ionic liquid nanoparticles have been used as a novel heterogeneous catalyst for both 1- and 5-substituted tetrazole synthesis under solvent-free conditions at 70 °C. rsc.org These methods offer advantages such as operational simplicity, easy separation of the catalyst, and reduced environmental impact. thieme-connect.comrsc.org The use of microwave irradiation in the absence of a solvent has also proven to be an efficient and rapid method for synthesizing 5-substituted-1H-tetrazoles from thiourea (B124793) and sodium azide in the presence of a Cu(I) salt. aip.orgaip.org

Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide proceeds readily in water using zinc salts as catalysts. organic-chemistry.orgresearchgate.net This aqueous method is not only environmentally friendly but also enhances safety by minimizing the risk of explosion and the liberation of toxic hydrazoic acid. organic-chemistry.org The reaction scope is broad, accommodating a variety of nitrile substrates. organic-chemistry.orgresearchgate.net

The development of recyclable and sustainable catalysts is another cornerstone of green tetrazole synthesis. Heterogeneous catalysts, such as those based on nanomaterials, have been designed for high efficiency in aqueous media. For example, a novel ecofriendly heterogeneous catalyst comprising a Schiff base coordinated Cu(II) covalently attached to Fe3O4@SiO2 nanoparticles has demonstrated high efficiency (up to 97% yield) for tetrazole synthesis in water at mild temperatures. nih.gov Similarly, Fe3O4@L-lysine-Pd(0) has been used as a catalyst for the [3+2] cycloaddition in water, showcasing the potential of sustainable protocols. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. In tetrazole synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. organic-chemistry.orgrsc.orgorganic-chemistry.org

An efficient microwave-accelerated method allows for the conversion of various inactive nitriles into 5-substituted 1H-tetrazoles in dimethylformamide (DMF), achieving high yields in as little as 2 hours, a significant improvement over the up to 40 hours required by conventional methods. organic-chemistry.org Heterogeneous copper-based catalysts have been used in N-methyl-2-pyrrolidone (NMP) under controlled microwave heating to produce 5-substituted 1H-tetrazoles in high yields within 3–30 minutes. rsc.org The advantages of this approach include not only speed but also simple work-up procedures and the potential for catalyst recyclability. rsc.org Solvent-free, microwave-assisted protocols further enhance the green credentials of this technology, offering rapid, high-yield synthesis without the need for volatile and toxic solvents. aip.orgaip.org

| Green Chemistry Approach | Key Features | Example Condition | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Eliminates solvent waste; often uses heterogeneous catalysts. | Thiourea, NaN3, Cu(I) salt, Microwave irradiation. | aip.orgaip.org |

| Water-Mediated Synthesis | Uses water as a safe and environmentally benign solvent. | Nitriles, NaN3, Zinc salts in water. | organic-chemistry.orgresearchgate.net |

| Microwave-Assisted Synthesis | Drastically reduces reaction times and improves yields. | Nitriles, NaN3, Et3N·HCl in DMF under microwave at 130°C. | organic-chemistry.org |

Multicomponent Reaction (MCR) Approaches to Tetrazole Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govbenthamdirect.com

The Ugi-azide four-component reaction (UT-4CR) is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles. nih.govacs.org This reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN3). researchgate.netthieme-connect.com The UT-4CR is a variation of the classical Ugi reaction, where the carboxylic acid component is replaced by hydrazoic acid (formed in situ from the azide source). thieme-connect.com

The reaction mechanism involves the initial formation of an imine from the aldehyde/ketone and the amine. The isocyanide then adds to the protonated imine (or nitrilium ion), forming a new nitrilium ion intermediate. This intermediate is then trapped by the azide anion, which undergoes a subsequent intramolecular cyclization to yield the final 1,5-disubstituted tetrazole product. acs.org

The UT-4CR is highly versatile, with a broad scope of compatible starting materials, allowing for the creation of large libraries of complex, drug-like tetrazole derivatives in a single step. nih.govmdpi.combeilstein-journals.org The reaction is often performed in solvents like methanol (B129727) or trifluoroethanol. acs.org Recent advancements have also led to the development of solvent-free UT-4CRs accelerated by ultrasound, further enhancing the green credentials of this powerful synthetic tool. acs.orgmdpi.com This MCR approach provides a convergent and efficient pathway to complex tetrazole scaffolds that would otherwise require lengthy, multi-step syntheses. nih.govnih.gov

Passerini-Type Reactions Yielding Tetrazole Derivatives

The Passerini reaction, a three-component reaction (3CR) discovered in 1921, traditionally involves the reaction of a carboxylic acid, an oxo component (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.gov A significant variation of this reaction, first reported by Ugi in 1961, replaces the carboxylic acid with hydrazoic acid (HN₃) to synthesize tetrazole derivatives. nih.govnih.gov This variant is often referred to as the Passerini-Tetrazole three-component reaction (PT-3CR). beilstein-journals.org

The PT-3CR provides a convergent and atom-efficient pathway to 1,5-disubstituted tetrazoles. nih.gov The reaction mechanism is related to the classic Passerini reaction, leading to the formation of α-hydroxymethyl tetrazoles. nih.gov To circumvent the use of highly toxic and explosive hydrazoic acid (HN₃) or its salts like NaN₃ and Al(N₃)₃, trimethylsilyl azide (TMSN₃) has been introduced as a safer and more practical azide source. nih.govnih.gov

A notable advancement in the PT-3CR is the use of sonication, which can accelerate the reaction rate and lead to high or even quantitative yields without the need for a catalyst. nih.govrsc.org This method is applicable to a wide range of aldehydes (both aliphatic and aromatic) and isocyanides. nih.gov Aromatic aldehydes featuring both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., Cl, Br, NO₂) groups are compatible substrates for this process. nih.gov The reaction is often performed in a methanol:water (1:1) solvent system. nih.govrsc.org This approach avoids hazardous reagents and represents a greener synthetic route. beilstein-journals.org

The versatility of the PT-3CR has been leveraged to create innovative tetrazole building blocks. For instance, diversely protected tetrazole aldehydes can be synthesized efficiently using this reaction from cost-effective materials. These building blocks can then be incorporated into further multicomponent reactions, such as the Ugi reaction, to generate complex, drug-like molecules with mono- or di-tetrazole scaffolds. beilstein-journals.orgresearchgate.net

| Oxo Component | Isocyanide | Azide Source | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehyde/Ketone | Isocyanide | TMSN₃ | Sonication, Methanol:Water (1:1) | 5-(1-hydroxyalkyl)tetrazole | Good to Excellent | nih.gov |

| Aromatic Aldehydes (various substituents) | Benzyl (B1604629) Isocyanide | TMSN₃ | Sonication, Methanol:Water (1:1) | Substituted 5-(hydroxy(phenyl)methyl)tetrazole | Moderate to Good | nih.gov |

| Oxo-tetrazole | Aliphatic/Aromatic Isocyanide | - | DCM, Room Temp, 24h | Tetrazole-containing α-acyloxy amides | Moderate to Good (58-83%) | beilstein-journals.org |

| Aldehyde | Isocyanide | HN₃ or Al(N₃)₃ | - | α-hydroxymethyl tetrazole | - | nih.gov |

Post-Synthetic Functionalization and Derivatization of Tetrazole Rings

Once the tetrazole core is synthesized, its properties and applications can be expanded through post-synthetic modifications. These reactions involve the functionalization of the nitrogen or carbon atoms of the existing tetrazole ring, allowing for the introduction of a wide variety of substituents. Key strategies include N-alkylation to produce 1,5- or 2,5-disubstituted isomers and C-H activation at the C5-position to form new carbon-carbon bonds.

Regioselective N-Alkylation and N-Functionalization Strategies

The alkylation of 5-substituted-1H-tetrazoles is a primary method for synthesizing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net However, this reaction often yields a mixture of both N-1 and N-2 regioisomers, making regioselectivity a significant synthetic challenge. researchgate.netacs.org The outcome of the alkylation is influenced by several factors, including temperature, solvent effects, and the nature of the reacting species (tetrazolide anions vs. ion pairs). acs.org Generally, higher temperatures tend to favor substitution at the N-1 position. acs.org

Computational studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity of N-alkylation reactions. mdpi.com Experimental analysis, often based on ¹³C NMR spectroscopy, helps distinguish between the isomers, as the C5 carbon signal is typically deshielded by about 9-12 ppm in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts. mdpi.com

Specific strategies have been developed to enhance selectivity. For example, the alkylation of tetrazoles with phenacyl halides under mechanochemical (ball milling) conditions has been shown to improve selectivity for the N-2 regioisomer. acs.orgacs.org The choice of a grinding auxiliary liquid can influence the yield and regioisomeric ratio by affecting ion pair formation. acs.org Another approach involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent, preferentially forming the 2,5-disubstituted tetrazole in many cases. rsc.org

| Tetrazole Substrate | Alkylating Agent | Conditions | Major Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 5-Substituted Tetrazoles | Phenacyl Halides | Mechanochemical (Ball Milling) | N-2 Regioisomer | Enhanced N-2 selectivity under mechanochemical conditions. | acs.orgacs.org |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | K₂CO₃ (base) | Mixture (55% N-2, 45% N-1) | Yielded a separable mixture of N-1 and N-2 isomers. | mdpi.com |

| 1H-5-monosubstituted tetrazoles | Alkyl diazonium intermediate (from aliphatic amine) | Diazotization reaction | 2,5-disubstituted tetrazole | Preferential formation of the 2,5-isomer is observed. | rsc.org |

C-H Arylation and Other C5-Position Modifications

Direct functionalization of the C5 carbon of the tetrazole ring is a powerful method for creating 1,5-disubstituted derivatives. C-H activation strategies, particularly direct arylation, have emerged as highly effective for forming C-C bonds, reducing synthetic steps and minimizing waste compared to traditional cross-coupling methods that require pre-functionalization. researchgate.net

Palladium-catalyzed direct C-H arylation allows for the coupling of 1-substituted tetrazoles with readily available aryl bromides. researchgate.net A Pd/Cu co-catalytic system has been shown to be effective for this transformation. researchgate.net A critical factor in the success of these reactions is the use of a phosphine (B1218219) ligand. The phosphine is believed to stabilize the intermediate tetrazolyl-Pd(II) species, preventing its fragmentation into a cyanamide, thereby ensuring the desired coupling occurs. nih.gov This methodology tolerates a wide range of functional groups on the aryl bromide. researchgate.net

Another strategy for C5-functionalization involves deprotonation using a strong base, followed by quenching with an electrophile. The use of the "turbo Grignard" reagent (i-PrMgCl·LiCl) allows for the efficient C-H deprotonation of N-protected tetrazoles. acs.org The resulting organomagnesium intermediate exhibits increased stability, overcoming issues like retro [2+3] cycloaddition that can plague similar metalated intermediates. This intermediate can then react with various electrophiles, including aldehydes, ketones, Weinreb amides, and iodine, to install diverse functional groups at the C5 position. acs.org

| Methodology | Tetrazole Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Direct C-H Arylation | 1-Substituted Tetrazoles | Aryl Bromides | Pd/Cu co-catalytic system | 5-Aryl-1-substituted Tetrazoles | Avoids late-stage use of azides. | researchgate.net |

| Direct C-H Arylation/Alkenylation | 1-Substituted Tetrazoles | Aryl/Vinyl Halides | Pd catalysis, CuI, Cs₂CO₃, Phosphine ligand | 1,5-Disubstituted Tetrazoles | Phosphine ligand is necessary to prevent fragmentation. | nih.gov |

| Deprotonation/Functionalization | 1-PMB-protected Tetrazole | Aldehydes, Ketones, Weinreb Amides, Iodine | Turbo Grignard (i-PrMgCl·LiCl) | 5-Functionalized-1-PMB-tetrazoles | Stable organomagnesium intermediate allows reaction with various electrophiles. | acs.org |

Spectroscopic and Crystallographic Characterization of 5 Chloro 1 Methyl 1h 1,2,3,4 Tetrazole and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR methods, allows for the unambiguous assignment of atomic connectivity and chemical environments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific spectral data for 5-chloro-1-methyl-1H-1,2,3,4-tetrazole is not extensively published, its expected NMR signals can be reliably predicted by analyzing structurally similar compounds. The primary features in the ¹H NMR spectrum would be a single resonance corresponding to the N-methyl (N-CH₃) protons. In analogous 1-methyl-tetrazole derivatives, this signal typically appears as a singlet in the range of δ 3.5–4.5 ppm.

The ¹³C NMR spectrum is expected to show two distinct signals: one for the methyl carbon and one for the C5 carbon of the tetrazole ring. The chemical shift of the C5 carbon is highly sensitive to the nature of the substituent at that position. The presence of an electronegative chlorine atom is expected to shift this carbon signal significantly. For comparison, the C5 carbon in 5-phenyl-1H-tetrazole appears at approximately δ 155.9 ppm in DMSO-d₆ rsc.org. In 5-(2,6-dichlorophenyl)-1H-tetrazole, this signal is observed further downfield at δ 161.8 ppm, illustrating the deshielding effect of halogen substituents rsc.org. Therefore, for this compound, the C5 signal is anticipated to be in a similar downfield region. The N-methyl carbon typically resonates in the range of δ 30–40 ppm.

The table below presents NMR data for several analogous tetrazole compounds, providing a basis for estimating the chemical shifts for this compound.

Interactive Table: NMR Data of Analogous Tetrazole Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Phenyl-1H-tetrazole rsc.org | DMSO-d₆ | 17.45 (1H, br, NH), 7.99 (2H, d), 7.54 (3H, t) | 155.93 (C5), 131.84, 129.78, 127.33, 124.63 |

| 5-(4-Chlorophenyl)-1H-tetrazole rsc.org | DMSO-d₆ | 16.81 (1H, br, NH), 8.00 (2H, d), 7.61 (2H, d) | 154.96 (C5), 135.82, 129.43, 128.61, 123.27 |

| N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine mdpi.com | CDCl₃ | 7.40–7.34 (4H, m, Ar-H), 5.36 (1H, s), 4.41–4.31 (1H, m), 3.59–3.54 (2H), 3.38 (3H, s), 2.86–2.78 (1H, m), 2.77–2.69 (1H, m), 2.61–2.42 (1H, m), 1.97–1.84 (4H, m), 1.77–1.60 (3H, m), 1.36–1.24 (1H, m) | 154.3 (C5), 136.7, 134.4, 129.2, 128.6, 71.9, 58.9, 58.1, 56.9, 47.2, 32.7, 32.6, 25.4, 24.8 |

| 5-(p-Tolyl)-1H-tetrazole rsc.org | DMSO-d₆ | 16.67 (1H, br, NH), 7.85 (2H, d), 7.34 (2H, d), 2.32 (3H, s) | 155.58 (C5), 141.75, 130.47, 127.42, 121.90, 21.55 |

Application of 2D NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR experiments are crucial for confirming structural assignments, especially in more complex molecules where 1D spectra may be ambiguous.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the same methyl carbon youtube.com. This provides a definitive assignment for the methyl carbon resonance. Since the C5 carbon has no attached protons, it would not produce a signal in an HSQC spectrum sdsu.edu.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two to three bonds sdsu.edu. In the case of this compound, the methyl protons are isolated and not coupled to any other protons. Consequently, a COSY spectrum would show only the diagonal peak for the methyl resonance with no off-diagonal cross-peaks. However, for more complex analogs with additional or larger substituents, COSY is invaluable for mapping out the proton connectivity within those groups.

Deuterated Solvent Effects on Spectroscopic Parameters

The choice of deuterated solvent for NMR analysis can influence the chemical shifts of labile protons and other nuclei sensitive to their electronic environment researchgate.net. While this compound lacks an acidic proton, the lone pairs on the tetrazole nitrogen atoms can engage in hydrogen bonding with protic solvents or interact with polar solvents. These interactions can alter the electron density distribution within the molecule, leading to observable changes in both ¹H and ¹³C chemical shifts.

Changing the NMR solvent is a known strategy to resolve deceptively simple or overlapping signals in ¹H NMR spectra researchgate.net. For instance, aromatic protons in a complex system might show overlapping multiplets in a non-polar solvent like CDCl₃, but become well-resolved in a more polar or aromatic solvent like DMSO-d₆ or benzene-d₆ due to differential solvent-solute interactions. In DMSO, water is strongly hydrogen-bonded to the solvent, and solute effects on its chemical shift are negligible, whereas in nonpolar solvents, hydrogen-bond acceptors can shift the water signal downfield pitt.edu. This principle underscores the importance of solvent selection in the complete structural characterization of tetrazole derivatives and other heterocyclic systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Tetrazole Ring and Substituents

The IR and Raman spectra of tetrazole derivatives are characterized by a series of absorption bands corresponding to the vibrational modes of the heterocyclic ring and its substituents. For this compound, the key vibrations are those of the tetrazole ring, the N-methyl group, and the C-chloro bond.

Tetrazole Ring Vibrations: The tetrazole ring gives rise to several characteristic bands. Stretching vibrations of C=N and N=N bonds typically appear in the 1400–1650 cm⁻¹ region growingscience.com. Ring stretching and deformation modes are commonly observed at lower frequencies, often in the 900–1300 cm⁻¹ range pnrjournal.com. For example, studies on various 5-substituted-1H-tetrazoles report characteristic peaks for the tetrazole group between 1200-900 cm⁻¹ and 1639.9-1340 cm⁻¹ pnrjournal.com.

Substituent Vibrations:

N-Methyl Group: The methyl group will exhibit characteristic C-H stretching vibrations, typically just below 3000 cm⁻¹, as well as scissoring and rocking deformation modes around 1450 cm⁻¹ and in the lower frequency region, respectively.

C-Chloro Group: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, generally between 600 and 800 cm⁻¹. The exact position can be influenced by coupling with other vibrational modes.

The table below summarizes typical vibrational frequency ranges for functional groups found in substituted tetrazoles.

Interactive Table: Characteristic Vibrational Frequencies for Substituted Tetrazoles

| Functional Group / Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Tetrazole Ring | C=N, N=N stretching | 1400 - 1650 growingscience.com |

| Tetrazole Ring | Ring stretching / breathing | 900 - 1300 pnrjournal.com |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C-H (Methyl) | Asymmetric/Symmetric deformation | 1375 - 1470 |

| C-Cl | Stretching | 600 - 800 |

| N-H (in 1H-tetrazoles) | Stretching | ~3450 growingscience.com |

Analysis of Hydrogen Bonding and Intermolecular Interactions via IR

Infrared spectroscopy is particularly sensitive to the presence of intermolecular interactions, most notably hydrogen bonding. The formation of a hydrogen bond typically leads to a broadening and a red shift (a shift to lower frequency) of the stretching vibration of the bond involved (e.g., O-H or N-H) youtube.com.

In the case of this compound, the N1 position is substituted with a methyl group, precluding the formation of a classic N-H···N hydrogen bond that is common in unsubstituted 1H-tetrazoles growingscience.com. However, the sp²-hybridized nitrogen atoms (N2, N3, and N4) of the tetrazole ring are effective hydrogen bond acceptors researchgate.net. When this compound is analyzed in a protic medium or in the solid state in the presence of hydrogen bond donors, interactions between the donor molecule and the tetrazole ring nitrogens can occur. These interactions would perturb the electronic structure of the ring, causing subtle but measurable shifts in the frequencies of the ring's vibrational modes. While not as pronounced as the shift in a donor X-H band, these changes can provide evidence for intermolecular associations in the condensed phase.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular mass and the elucidation of fragmentation pathways, which provides valuable structural information.

For this compound, the molecular formula is C₂H₃ClN₄, with a monoisotopic mass of approximately 118.00462 Da uni.lu. In mass spectrometry, various ionization techniques can be employed, leading to the formation of different adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for these adducts.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 119.01190 |

| [M+Na]⁺ | 140.99384 |

| [M-H]⁻ | 116.99734 |

| [M+NH₄]⁺ | 136.03844 |

| [M+K]⁺ | 156.96778 |

Data sourced from PubChem CID: 20509830 uni.lu

The fragmentation of tetrazole derivatives under mass spectrometric conditions is highly characteristic and provides significant structural clues. Studies on various 5-substituted 1H-tetrazole derivatives using electrospray ionization (ESI) tandem mass spectrometry have revealed distinct fragmentation patterns depending on the ion mode. lifesciencesite.com In positive-ion mode, a characteristic fragmentation pathway involves the elimination of a neutral hydrazoic acid molecule (HN₃) lifesciencesite.com. Conversely, in negative-ion mass spectrometry, the tetrazole ring typically undergoes fragmentation via the loss of a neutral nitrogen molecule (N₂) lifesciencesite.com.

Further investigations into 1,5-disubstituted tetrazoles have shown that fragmentation can proceed through two primary routes: the extrusion of CHN₂ or N₃ radicals, or the elimination of N₂ or CHN molecules nih.govmdpi.com. The specific pathway and the relative abundance of fragment ions are influenced by the nature and position of the substituents on the tetrazole ring nih.govmdpi.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the arrangement of atoms, bond lengths, bond angles, and other key structural features.

Single Crystal X-ray Diffraction Analysis of Tetrazole Derivatives

Single crystal X-ray diffraction has been successfully employed to characterize a wide range of tetrazole derivatives, providing unambiguous structural confirmation. researchgate.netnih.gov An analogous compound, 5-chloro-1-phenyl-1H-tetrazole, has been analyzed using this technique, offering insights that can be extrapolated to its methyl-substituted counterpart. nih.gov

The analysis of 5-chloro-1-phenyl-1H-tetrazole revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The precise dimensions of the unit cell, which is the basic repeating structural unit of a crystal, were determined as detailed in the table below.

Crystallographic Data for 5-chloro-1-phenyl-1H-tetrazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₄ |

| Molecular Weight | 180.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0428 (7) |

| b (Å) | 6.4150 (6) |

| c (Å) | 17.5804 (18) |

| β (°) | 96.160 (2) |

| Volume (ų) | 789.69 (13) |

| Z (molecules/unit cell) | 4 |

Data sourced from Acta Crystallographica Section E nih.gov

This type of detailed structural data is fundamental for understanding the intrinsic properties of the molecule in the solid state.

Elucidation of Molecular Conformation and Packing in the Crystal Lattice

X-ray diffraction data allows for the precise determination of the molecule's conformation—the spatial arrangement of its atoms. In the case of 5-chloro-1-phenyl-1H-tetrazole, a key conformational feature is the dihedral angle between the tetrazole and phenyl rings, which was found to be 64.5° nih.gov. This twist indicates a non-planar arrangement, which can be attributed to steric hindrance between the rings.

The way molecules arrange themselves within the crystal is known as crystal packing. The packing of tetrazole derivatives is governed by a combination of factors, including molecular shape and intermolecular forces. Studies on various tetrazole derivatives show that the crystal packing is highly sensitive to the nature of the substituents. researchgate.netrsc.org The arrangement can be influenced by the need to accommodate bulky groups or to maximize favorable intermolecular interactions, leading to diverse three-dimensional architectures. researchgate.netrsc.org

Determination of Non-Covalent Interactions within Crystalline Structures

Non-covalent interactions are the dominant forces that dictate molecular packing in crystals. These interactions, while weaker than covalent bonds, are crucial in stabilizing the crystal lattice. In tetrazole derivatives, a variety of non-covalent interactions are observed.

Hydrogen bonds are a common and significant interaction in tetrazole chemistry, particularly when hydrogen bond donors (like N-H groups) and acceptors are present. nih.govfigshare.comacs.orgacs.org For instance, in complexes involving tetrazoles, hydrogen bonds between the tetrazole nitrogen atoms and N-H groups of adjacent molecules can lead to the formation of infinite chains. nih.govfigshare.comacs.orgacs.org

Computational and Theoretical Studies on 5 Chloro 1 Methyl 1h 1,2,3,4 Tetrazole and Tetrazole Systems

Investigation of Tautomerism and Isomerism in Tetrazole Systems

Prototropic Tautomerism (1H- vs. 2H- Tetrazoles)

Tetrazoles, including derivatives like 5-chloro-1-methyl-1H-1,2,3,4-tetrazole, are known to exhibit prototropic tautomerism, a phenomenon involving the migration of a proton. This typically results in an equilibrium between 1H- and 2H-tautomeric forms. researchgate.netresearchgate.netnih.gov The stability and prevalence of these tautomers are influenced by various factors, including the physical state (gas, liquid, or solid), the polarity of the solvent, and the electronic and steric properties of substituents on the tetrazole ring. mdpi.comresearchgate.net

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the energetic landscapes of these tautomeric systems. researchgate.net General findings from these theoretical investigations indicate that in the gas phase, the 2H-tautomer is often the more stable form. researchgate.netnih.gov Conversely, in the solution phase, particularly in polar solvents, the 1H-tautomer is typically predominant due to its higher polarity and better solvation. researchgate.netresearchgate.netnih.gov

The relative stability of these tautomers can be quantified by calculating their Gibbs free energies. The equilibrium is also affected by the nature of the substituent at the C5 position. Electron-withdrawing groups and bulky substituents can shift the equilibrium, favoring one tautomer over the other. mdpi.comresearchgate.net For instance, increased electron-withdrawing character of the C5 substituent can lead to a higher content of the 2H-form in solution. researchgate.net

Table 1: Factors Influencing Tetrazole Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Predominant Form |

|---|---|---|

| Physical State | Gas phase vs. Solution/Solid | 2H-Tautomer (Gas) vs. 1H-Tautomer (Solution/Solid) researchgate.net |

| Solvent Polarity | Increased polarity favors the more polar tautomer | 1H-Tautomer researchgate.netresearchgate.netnih.gov |

| C5-Substituent | Electron-withdrawing or bulky groups | Can favor the 2H-Tautomer mdpi.comresearchgate.net |

Ring-Chain Isomerism (Azido/Tetrazole)

A significant aspect of tetrazole chemistry is the ring-chain isomerism, specifically the equilibrium between a tetrazole ring and its corresponding open-chain azido-imine isomer. acs.org This equilibrium is a critical consideration in the synthesis and stability of many tetrazole derivatives. High-level ab initio calculations are often employed to study the gas-phase interconversion and the energy differences between the azido (B1232118) and tetrazole forms. acs.org

The position of this equilibrium is highly sensitive to several factors, including the electronic nature of substituents, solvent effects, and the level of theory used in computational models. acs.org Theoretical studies have shown that electron-withdrawing groups tend to favor the azido isomer, whereas electron-donating groups favor the cyclized tetrazole form. acs.orgresearchgate.net This is because electron-donating groups can stabilize the aromatic tetrazole ring.

Solvation also plays a crucial role. Polar solvents generally favor the formation of the tetrazole ring system due to the greater charge separation within the heterocyclic ring. researchgate.net The influence of the solvent on this isomerism can be analyzed using methods like the self-consistent reaction field (SCRF). acs.orgresearchgate.net For many polyazidoheterocycles, while polar solvents shift the equilibrium toward the tetrazole, the effect may not be strong enough to make it the dominant species. researchgate.net In the case of azido triazoles, the isomerization from an azide (B81097) to a tetrazole results in an additional aromatic ring, which contributes to increased stability. rsc.org

Analysis of Electronic Properties and Reactivity Indices

HOMO-LUMO Gap and Electronic Transport Properties

The electronic properties of this compound can be investigated through computational methods, particularly by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are commonly used to determine the energies of these frontier orbitals. iitkgp.ac.in For tetrazole derivatives, the HOMO-LUMO gap provides insights into their potential as energetic materials or in other applications. iitkgp.ac.in For example, a study on 1,5-disubstituted tetrazoles showed that the 1,5-isomer had a lower kinetic stability compared to its 2,5-regioisomer, which was reflected in their respective HOMO-LUMO gaps. researchgate.net These electronic transport properties are crucial for understanding the potential applications of tetrazole derivatives in various fields, including materials science. nih.gov

Table 2: Representative Frontier Orbital Energies (Illustrative)

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Tetrazole Derivative A | -7.5 | -1.2 | 6.3 |

| Tetrazole Derivative B | -7.2 | -1.5 | 5.7 |

| Tetrazole Derivative C | -8.0 | -1.0 | 7.0 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For tetrazole derivatives, DFT calculations can generate MEP maps that correlate well with other reactivity analyses. researchgate.net The negative electrostatic potential is often localized on the nitrogen atoms of the tetrazole ring. researchgate.net

Global and local reactivity descriptors, derived from DFT, further quantify the reactivity of tetrazoles. Global descriptors include chemical potential, hardness, and softness, which provide general information about the molecule's reactivity. Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for specific types of reactions. researchgate.net The dual descriptor index, for example, can reveal specific electrophilic and nucleophilic sites on the molecule. researchgate.net These computational tools are essential for rationalizing and predicting the chemical behavior of compounds like this compound.

Advanced Computational Methodologies in Tetrazole Chemistry

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In the context of tetrazole chemistry, MD simulations can provide insights into the stability, dynamics, and interactions of tetrazole-containing compounds, particularly in condensed phases. researchgate.net This method is especially relevant for studying energetic materials, where understanding the behavior under different conditions is crucial. researchgate.net

MD simulations have been used to investigate the stability of tetrazole derivatives bound to biological targets, such as proteins. nih.gov By simulating the system over time, researchers can analyze root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the compound within a binding site. nih.gov These simulations can also elucidate intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to binding affinity. nih.gov For energetic materials, MD simulations can help in understanding thermal decomposition and stability. researchgate.net The development of reactive force fields has further enhanced the capability of MD to model chemical reactions and decomposition pathways in these high-energy systems. researchgate.net

Quantum Chemical Calculations on Halogenated Tetrazoles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the structural and electronic properties of halogenated tetrazoles. These computational methods provide valuable insights into molecular geometries, electronic distributions, and energetic properties that are often complementary to experimental data.

Theoretical investigations into halogenated tetrazole systems frequently utilize DFT methods, such as the B3LYP functional, combined with various basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net Such calculations are instrumental in determining optimized molecular structures, bond lengths, and bond angles, which can be compared with experimental results from techniques like X-ray crystallography. For instance, studies on related compounds like 5-chloro-1-phenyl-1H-tetrazole have utilized crystallographic data to refine computational models. nih.gov

A key area of focus in the computational analysis of halogenated tetrazoles is the examination of their electronic properties. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps are generated through these calculations to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net This is particularly relevant for halogenated tetrazoles, where the electronegative halogen atom and the nitrogen-rich ring create a complex electronic environment.

Natural Bond Orbital (NBO) analysis is another powerful technique applied in the computational study of these compounds. NBO analysis provides a detailed picture of the bonding and electronic structure, including the nature of hybrid orbitals and the extent of electron delocalization within the tetrazole ring. researchgate.net

While specific computational studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles and methodologies are well-established from research on analogous halogenated and substituted tetrazoles. researchgate.netnih.goviosrjournals.org For example, theoretical evaluations of compounds like 5-(4-chlorophenyl)-1H-tetrazole have been performed to analyze their electronic structure, frontier molecular orbitals, and thermodynamic parameters using the B3LYP/6-311++G(d,p) level of theory. researchgate.net These studies provide a framework for understanding how the chloro-substituent influences the electronic characteristics of the tetrazole ring system.

The following table summarizes typical parameters investigated in quantum chemical calculations of substituted tetrazoles, providing a reference for the types of data generated in such studies.

| Calculated Property | Description | Typical Method | Reference Compound Example |

| Total Energy | The total electronic energy of the optimized molecular structure. | DFT (e.g., B3LYP) | 5-(4-chlorophenyl)-1H-tetrazole |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | DFT (e.g., B3LYP) | 5-(4-chlorophenyl)-1H-tetrazole |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | DFT (e.g., B3LYP) | 5-(4-chlorophenyl)-1H-tetrazole |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity. | DFT (e.g., B3LYP) | 5-(4-chlorophenyl)-1H-tetrazole |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT (e.g., B3LYP) | 5-(4-chlorophenyl)-1H-tetrazole |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | DFT (e.g., B3LYP) | 5-(4-chlorophenyl)-1H-tetrazole |

These computational approaches are crucial for the rational design and prediction of properties for new halogenated tetrazole derivatives, guiding synthetic efforts and contributing to a deeper understanding of their chemical behavior. superfri.org

Advanced Applications of Tetrazole Derivatives in Materials Science and Catalysis

Catalytic Applications of Tetrazole Compounds

The tetrazole ring, with its high nitrogen content and electron-rich nature, offers unique possibilities for the design of novel catalysts. Tetrazole derivatives have been successfully employed as organocatalysts and as ligands in metal-catalyzed reactions.

Tetrazoles as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Tetrazole derivatives have shown promise in this area, primarily due to the ability of the tetrazole ring to act as a bioisostere for the carboxylic acid group, participating in hydrogen bonding and other non-covalent interactions to activate substrates.

While the broader class of tetrazoles has been investigated for organocatalytic activity, a specific study on the use of 5-chloro-1-methyl-1H-1,2,3,4-tetrazole as an organocatalyst in organic transformations has not been identified in the reviewed scientific literature. However, the principles of tetrazole-based organocatalysis can be illustrated with examples from closely related compounds. For instance, proline-derived tetrazoles have been used in asymmetric aldol (B89426) and Mannich reactions. The tetrazole moiety, in these cases, is believed to play a crucial role in the catalytic cycle by mimicking the carboxylic acid group of proline, a well-known organocatalyst.

The potential of This compound as an organocatalyst would depend on its ability to engage in similar activating interactions. The presence of the chloro group at the 5-position and the methyl group at the 1-position would influence its electronic properties and steric hindrance, which are critical factors in catalyst design.

Table 1: Examples of Tetrazole Derivatives as Organocatalysts (General)

| Catalyst Structure | Reaction Type | Role of Tetrazole Moiety |

| Proline-derived tetrazole | Asymmetric Aldol Reaction | Carboxylic acid mimic, hydrogen bonding |

| Chiral binaphthylazepine tetrazole | Asymmetric oxa-Michael cyclization | Hydrogen bonding with the substrate |

| Imidazolidine-2-yltetrazole | Asymmetric conjugate addition | Enhances solubility and enantioselectivity |

This table presents general examples of tetrazole derivatives used in organocatalysis to illustrate the concept, as no specific data for this compound was found.

Tetrazole-Derived Ligands in Metal-Catalyzed Organic Reactions

The nitrogen-rich tetrazole ring is an excellent coordinating agent for a variety of metal ions. This property has been exploited in the development of tetrazole-derived ligands for metal-catalyzed organic reactions. These ligands can influence the reactivity, selectivity, and stability of the metal catalyst.

A review of the current scientific literature did not yield specific examples of This compound being used as a ligand in metal-catalyzed organic reactions. Nevertheless, the broader family of tetrazole derivatives has been extensively studied in this capacity. For example, tetrazole-based ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The tetrazole moiety can coordinate to the palladium center, influencing the catalytic activity and stability of the complex.

The coordinating ability of This compound would be determined by the accessibility of the lone pairs on the nitrogen atoms of the tetrazole ring. The substituents on the ring, namely the chloro and methyl groups, could sterically and electronically modulate this coordination behavior.

Table 2: Examples of Tetrazole-Derived Ligands in Metal-Catalyzed Reactions (General)

| Ligand Structure | Metal | Reaction Type |

| 1-Aryl-5-aminotetrazole | Copper | C-N coupling reaction |

| Phosphino-triazole-tetrazole | Palladium | Suzuki-Miyaura cross-coupling |

| Pyridyltetrazole | Platinum/Palladium | Potential for various catalytic applications |

This table provides general examples of tetrazole-derived ligands to demonstrate their application in metal catalysis, as no specific data for this compound was found.

Development of Recyclable and Heterogeneous Tetrazole Catalysts

The development of recyclable and heterogeneous catalysts is a key area of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Tetrazole derivatives have been incorporated into various solid supports to create catalysts that can be easily separated from the reaction mixture and reused.

Specific research on the development of recyclable and heterogeneous catalysts derived from This compound has not been found in the surveyed literature. However, the general strategies for immobilizing tetrazole-based catalysts are well-established. These include anchoring tetrazole moieties to polymers, silica (B1680970), or magnetic nanoparticles.

For instance, copper(II) complexes with tetrazole-functionalized ligands have been supported on magnetic nanoparticles, creating a magnetically separable catalyst for the synthesis of other tetrazole derivatives. nih.gov These catalysts often exhibit high activity and can be recycled multiple times without a significant loss of performance. The principles used in these systems could theoretically be applied to This compound to develop novel recyclable catalysts.

Table 3: Examples of Recyclable and Heterogeneous Tetrazole Catalysts (General)

| Catalyst System | Support Material | Application | Recyclability |

| Cu(II)-tetrazole complex | Magnetic Nanoparticles (Fe3O4@SiO2) | Synthesis of 1- and 5-substituted tetrazoles | Recyclable with external magnet |

| Tetrazole-functionalized polymer | Polystyrene | Suzuki cross-coupling reaction | Recyclable through filtration |

| Nano-TiCl4.SiO2 | Silica nanoparticles | Synthesis of 5-substituted 1H-tetrazoles | Recyclable |

This table illustrates the types of recyclable and heterogeneous catalysts based on tetrazole derivatives, as no specific examples involving this compound were identified.

Utilization of Tetrazoles as Precursors for Other Heterocyclic Systems

Tetrazoles can serve as versatile precursors for the synthesis of other heterocyclic compounds through various ring transformation reactions. The high nitrogen content of the tetrazole ring makes it a useful synthon for constructing other nitrogen-containing heterocycles.

There is no specific information in the reviewed literature detailing the use of This compound as a precursor for other heterocyclic systems. However, the general reactivity of tetrazoles suggests potential pathways. For example, certain 5-substituted tetrazoles can undergo thermal or photochemical extrusion of dinitrogen to form reactive intermediates that can be trapped to form other heterocycles, such as triazoles or pyrazoles.

The reactivity of This compound in such transformations would be influenced by the stability of the tetrazole ring and the nature of the substituents. The chloro group at the 5-position could potentially be displaced by a nucleophile, offering a handle for further functionalization prior to or during a ring transformation reaction.

Table 4: General Examples of Tetrazoles as Precursors for Other Heterocycles

| Tetrazole Derivative | Resulting Heterocycle | Reaction Conditions |

| 5-Aryl-1H-tetrazoles | 1,3,4-Oxadiazoles | Reaction with acyl halides |

| Tetrazole-triazole bis-heterocycles | Synthesis via Ugi-Azide reaction | Multicomponent reaction |

This table provides general examples of the synthetic utility of tetrazoles as precursors to other heterocyclic systems, as no specific transformations of this compound were found.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-chloro-1-methyl-1H-1,2,3,4-tetrazole?

- FeCl₃-Catalyzed Solvent-Free Synthesis : A robust method involves reacting amines with trimethylorthoformate and trimethylsilylazide using FeCl₃ as a catalyst under solvent-free conditions at moderate temperatures (60–80°C). This yields 1-substituted tetrazoles in >85% isolated yield within 2–4 hours .

- PEG-400 Mediated Heterogeneous Catalysis : Substituted chlorobenzoyl chlorides react with intermediates in PEG-400, catalyzed by Bleaching Earth Clay (pH 12.5), at 70–80°C. The reaction is monitored via TLC, followed by crystallization in aqueous acetic acid .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-chloro-1-methyl-1H-tetrazole?

- Spectroscopy : IR and ¹H NMR are essential for identifying functional groups (e.g., C-Cl stretching at 650–750 cm⁻¹) and substituent environments (e.g., methyl protons at δ 2.5–3.0 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) confirms bond lengths (C-N: ~1.33 Å) and ring planarity. The WinGX suite is recommended for data processing .

Q. How should researchers handle safety and stability concerns during synthesis?

- While specific SDS data for this compound is limited, analogous tetrazoles (e.g., 5-phenyltetrazole) require storage in airtight containers at 4°C to prevent moisture absorption. Use fume hoods and personal protective equipment (PPE) due to potential irritancy .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence synthesis efficiency?

- Polar solvents like water (dielectric constant ~80) enhance nitro compound reduction and subsequent tetrazole formation via polar intermediates. For example, water under reflux achieves 94% conversion to 1-phenyltetrazole, outperforming DMSO or MeOH .

- Solvent-free systems reduce side reactions (e.g., hydrolysis) and improve atom economy, as demonstrated in FeCl₃-catalyzed protocols .

Q. What strategies resolve contradictions in crystallographic data refinement?

- SHELX Suite : SHELXL refines high-resolution data with twin-law corrections for twinned crystals. For low-quality data, iterative cycles of electron density map analysis (SHELXE) and manual adjustment in WinGX are advised .

- Example: A structure of 5-(4-chlorophenyl)-1H-tetrazole (R-factor = 0.050) was resolved using SHELXL-2018, with anisotropic displacement parameters for chlorine atoms .

Q. Which catalytic systems optimize regioselectivity in tetrazole functionalization?

- Bentonite-Supported Cu Nanoparticles : Enable solvent-free synthesis of 1-substituted tetrazoles via [2+3] cycloaddition, achieving >90% regioselectivity for the 1-isomer .

- FeCl₃ : Promotes azide-nitrile cycloaddition with minimal byproducts, even in sterically hindered substrates .

Q. How can reaction mechanisms be elucidated for tetrazole formation?

- Kinetic and Solvent Studies : Evidence from solvent-dependent efficiency (e.g., water vs. DMF) supports a polar transition state in nitro-to-tetrazole domino reactions. Isotope labeling (e.g., ¹⁵N-azide) tracks nitrogen incorporation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for intermediate steps, validated by experimental Arrhenius plots .

Q. What are the challenges in scaling up laboratory synthesis to gram-scale production?

- Heterogeneous Catalysis : Scalable protocols using recyclable catalysts (e.g., Cu NPs/bentonite) reduce metal leaching. For example, bentonite retains >85% activity after five cycles .

- Purification : Column chromatography is replaced with recrystallization or distillation for cost-effective isolation. PEG-400 acts as both solvent and phase-transfer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.